4-Chloro-3-methylbenzene-1,2-diamine

Catalog No.
S790602
CAS No.
673487-36-0
M.F
C7H9ClN2
M. Wt
156.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-3-methylbenzene-1,2-diamine

CAS Number

673487-36-0

Product Name

4-Chloro-3-methylbenzene-1,2-diamine

IUPAC Name

4-chloro-3-methylbenzene-1,2-diamine

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

InChI

InChI=1S/C7H9ClN2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,9-10H2,1H3

InChI Key

MJASWYJHGMJHER-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1N)N)Cl

Canonical SMILES

CC1=C(C=CC(=C1N)N)Cl

4-Chloro-3-methylbenzene-1,2-diamine (CAS 673487-36-0) is a substituted ortho-phenylenediamine, a class of aromatic compounds widely used as foundational building blocks in organic synthesis. Its primary role is as a precursor for the construction of substituted benzimidazoles. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific 4-chloro and 3-methyl substitution pattern on this diamine is a critical design element, directly dictating the substitution on the resulting benzimidazole ring, which in turn influences the pharmacological properties of the final molecule.

In the synthesis of high-value target molecules such as active pharmaceutical ingredients (APIs), the specific substitution pattern of a precursor like 4-Chloro-3-methylbenzene-1,2-diamine is non-negotiable. Substituting this diamine with a close analog—such as 4,5-dichlorobenzene-1,2-diamine or 4-methylbenzene-1,2-diamine—would result in the formation of a completely different molecular entity. This seemingly minor change fundamentally alters the structure, and consequently the biological activity and intellectual property status, of the final product. For applications where a specific 5-chloro-6-methylbenzimidazole core is required, as in the case of the FDA-approved drug Daridorexant, only 4-Chloro-3-methylbenzene-1,2-diamine can serve as the correct starting material. Therefore, from a procurement standpoint for targeted synthesis, there are no functional substitutes; the exact CAS number is required to ensure the chemical identity of the downstream product.

Precursor Suitability: Mandated Starting Material for the FDA-Approved Drug Daridorexant

4-Chloro-3-methylbenzene-1,2-diamine is a key, non-substitutable starting material in the synthesis of Daridorexant, an FDA-approved dual orexin receptor antagonist for the treatment of insomnia. Published synthetic routes document its condensation with a proline derivative followed by an intramolecular cyclization to form the required 5-chloro-6-methyl-1H-benzimidazole core of the final API. The selection of this specific diamine for a commercialized pharmaceutical product underscores its reliability and suitability in a validated, multi-step, industrial-scale synthesis.

Evidence DimensionSuitability as a precursor for a specific, FDA-approved API
Target Compound DataSpecifically required and documented for the synthesis of Daridorexant.
Comparator Or BaselineAny other substituted o-phenylenediamine (e.g., 4,5-dichloro-, 3,4-dichloro-, or 4-methyl- variants).
Quantified DifferenceBinary (100% vs 0%). The target compound yields Daridorexant; comparators yield incorrect molecular structures that are not the approved drug.
ConditionsDocumented multi-step synthesis involving condensation and intramolecular cyclization to form a benzimidazole-based API.

For any organization developing or manufacturing Daridorexant or its direct analogs, this specific diamine is an essential, non-interchangeable raw material, making its procurement critical for project success.

Processability: Enables Regiochemically Precise Synthesis of 5,6-Substituted Benzimidazoles

The condensation of an unsymmetrically substituted o-phenylenediamine, such as 4-Chloro-3-methylbenzene-1,2-diamine, provides a direct and regiocontrolled route to a specific benzimidazole isomer. The 4-chloro and 3-methyl groups on the precursor predictably yield a 5-chloro-6-methyl substitution pattern on the resulting benzimidazole ring. Using an isomeric starting material, such as 3-chloro-4-methylbenzene-1,2-diamine, would produce the 6-chloro-5-methylbenzimidazole regioisomer. This control is fundamental in medicinal chemistry, where the precise placement of substituents is critical for optimizing a compound's interaction with its biological target (i.e., its structure-activity relationship or SAR).

Evidence DimensionRegiochemical outcome of benzimidazole synthesis
Target Compound DataExclusively yields the 5-chloro-6-methylbenzimidazole regioisomer.
Comparator Or BaselineIsomeric precursor 3-chloro-4-methylbenzene-1,2-diamine.
Quantified DifferenceProduces a structurally distinct and non-equivalent product (6-chloro-5-methylbenzimidazole).
ConditionsStandard benzimidazole synthesis via condensation with a carboxylic acid equivalent.

Procuring the correct diamine isomer is crucial for synthesizing the intended molecule, ensuring reproducible biological data, and avoiding the generation of difficult-to-separate regioisomeric impurities that complicate process scale-up and regulatory approval.

Synthesis of Orexin Receptor Antagonists for Neurological Disorders

As the validated starting material for the insomnia drug Daridorexant, this compound is the primary choice for research, development, and manufacturing programs targeting this API or its next-generation analogs.

Medicinal Chemistry Programs Requiring a 5-Chloro-6-Methylbenzimidazole Scaffold

This precursor is ideally suited for structure-activity relationship (SAR) studies where the specific electronic and steric properties of a 5-chloro and 6-methyl substitution pattern are required to optimize ligand binding, selectivity, or pharmacokinetic properties.

Scale-Up of Advanced Pharmaceutical Intermediates

Its documented use in a successful, commercial-scale pharmaceutical synthesis provides a high degree of confidence for its use in other demanding, multi-kilogram production campaigns, de-risking its selection for process development and GMP manufacturing.

XLogP3

1.6

Wikipedia

4-Chloro-3-methylbenzene-1,2-diamine

Dates

Last modified: 08-15-2023

Explore Compound Types